![molecular formula C16H16N2 B12443463 (10-Methyl-anthracen-9-ylmethyl)-hydrazine CAS No. 887593-12-6](/img/structure/B12443463.png)
(10-Methyl-anthracen-9-ylmethyl)-hydrazine
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Overview
Description
(10-Methyl-anthracen-9-ylmethyl)-hydrazine is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific fields. This compound, in particular, has a unique structure that makes it of interest for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methyl-anthracen-9-ylmethyl)-hydrazine typically involves the reaction of 10-methyl-anthracene with hydrazine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. The specific reaction conditions can vary, but common methods include:
Catalytic Hydrogenation: Using a palladium or platinum catalyst.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(10-Methyl-anthracen-9-ylmethyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.
Substitution: Substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield various hydrazine derivatives.
Scientific Research Applications
(10-Methyl-anthracen-9-ylmethyl)-hydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (10-Methyl-anthracen-9-ylmethyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Another anthracene derivative with similar photophysical properties.
9-Methylanthracene: A simpler anthracene derivative used in similar applications.
Uniqueness
(10-Methyl-anthracen-9-ylmethyl)-hydrazine is unique due to its specific structure, which allows for distinct interactions with molecular targets and unique photophysical properties. This makes it valuable for specialized applications in research and industry.
Biological Activity
(10-Methyl-anthracen-9-ylmethyl)-hydrazine, a derivative of anthracene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of hydrazine derivatives that have been investigated for their interactions with biological macromolecules, such as DNA and proteins, and their implications in various therapeutic areas, including cancer treatment.
The structural formula of this compound is characterized by the presence of an anthracene moiety linked to a hydrazine functional group. This structure is crucial for its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to:
- Intercalate into DNA : This compound can insert itself between DNA base pairs, disrupting normal replication and transcription processes, which may lead to cytotoxic effects on rapidly dividing cells.
- Inhibit Enzymatic Activity : It has been shown to interact with key enzymes such as catalase, potentially inhibiting their activity and leading to increased oxidative stress within cells .
- Generate Reactive Oxygen Species (ROS) : The compound induces oxidative stress by generating ROS, which can cause cellular damage, including lipid peroxidation and DNA strand breaks.
In Vitro Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on L1210 murine leukemia cells, revealing that it significantly inhibited cell proliferation through mechanisms involving DNA intercalation and ROS generation. The 4,4-triamine system showed the highest cytotoxicity among tested derivatives .
- Enzyme Interaction : The compound's interaction with catalase was analyzed, showing that it binds to the active site, inhibiting enzyme function and contributing to increased oxidative stress in treated cells .
- Fluorescent Probes : Due to its aromatic structure, this compound has been explored as a potential fluorescent probe for biological imaging applications, leveraging its ability to interact with cellular components.
Properties
CAS No. |
887593-12-6 |
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Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(10-methylanthracen-9-yl)methylhydrazine |
InChI |
InChI=1S/C16H16N2/c1-11-12-6-2-4-8-14(12)16(10-18-17)15-9-5-3-7-13(11)15/h2-9,18H,10,17H2,1H3 |
InChI Key |
IZONICWYCLAFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CNN |
Origin of Product |
United States |
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